JH-II-127

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

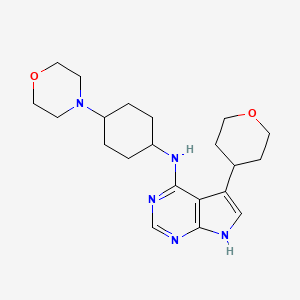

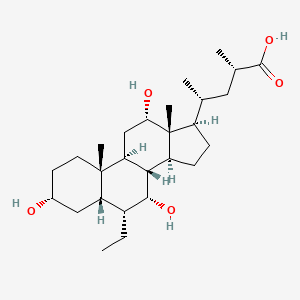

JH-II-127 ist ein hochpotenter, selektiver und in das Gehirn eindringender Inhibitor der Leucin-reichen Repeat-Kinase 2 (LRRK2). Diese Verbindung hat sich aufgrund ihrer Fähigkeit, sowohl Wildtyp- als auch mutierte Formen von LRRK2 zu hemmen, als vielversprechend für die Erforschung der Parkinson-Krankheit erwiesen .

Wissenschaftliche Forschungsanwendungen

JH-II-127 wird hauptsächlich in der Erforschung der Parkinson-Krankheit eingesetzt, da es LRRK2 hemmen kann, eine Kinase, die an der Pathologie der Krankheit beteiligt ist . Es wurde in verschiedenen in vitro- und in vivo-Studien verwendet, um die Rolle von LRRK2 bei der Neurodegeneration zu verstehen und das Potenzial von LRRK2-Inhibitoren als therapeutische Mittel zu bewerten . Darüber hinaus hat this compound Anwendungen im weiteren Bereich der Kinasenforschung und der Medikamentenentwicklung .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Kinaseaktivität von LRRK2 selektiv hemmt. Es bindet an die Kinasedomäne von LRRK2 und verhindert die Phosphorylierung von wichtigen Serinresten (Ser910 und Ser935), die für die Aktivität der Kinase entscheidend sind . Diese Hemmung stört die nachgeschalteten Signalwege, die am neuronalen Überleben und der Funktion beteiligt sind, was this compound zu einem wertvollen Werkzeug in der Parkinson-Forschung macht .

Wirkmechanismus

Target of Action

JH-II-127, also known as (4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . Mutations in LRRK2 are associated with Parkinson’s disease, making it an attractive therapeutic target .

Mode of Action

This compound interacts with its target, LRRK2, by forming hydrogen bond interactions with hinge region residues M1949 and A1950 . It inhibits both wild-type LRRK2 and the G2019S mutant form of LRRK2 . The compound substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant at a concentration of 0.1-0.3 μM in a variety of cell types .

Biochemical Pathways

The inhibition of LRRK2 by this compound affects the biochemical pathways associated with Parkinson’s disease. By inhibiting LRRK2, this compound can potentially modulate these pathways, thereby alleviating the symptoms of Parkinson’s disease . .

Pharmacokinetics

This compound is orally bioavailable , indicating that it can be administered orally and is capable of being absorbed into the bloodstream. It is also brain-penetrant, which means it can cross the blood-brain barrier to reach its target in the brain . .

Result of Action

The primary result of this compound’s action is the inhibition of LRRK2, leading to a decrease in Ser910 and Ser935 phosphorylation . This can potentially modulate the biochemical pathways associated with Parkinson’s disease, thereby alleviating its symptoms . In addition, this compound has been shown to significantly inhibit the egress and intracellular proliferation of the parasite Toxoplasma gondii .

Biochemische Analyse

Biochemical Properties

JH-II-127 plays a crucial role in biochemical reactions, particularly in the inhibition of leucine-rich repeat kinase 2 (LRRK2) . This compound interacts with LRRK2, a protein that is implicated in Parkinson’s disease . The interaction between this compound and LRRK2 is characterized by the compound’s ability to inhibit the kinase activity of LRRK2, thereby modulating its function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of LRRK2, which plays a role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting LRRK2, this compound can potentially alter these cellular processes, thereby influencing the overall function of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to LRRK2 and inhibiting its kinase activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, thereby influencing the overall function of the cell .

Temporal Effects in Laboratory Settings

It is known that this compound can inhibit the phosphorylation of LRRK2 in a variety of cell types at a concentration of 0.1-0.3 μM

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been reported that this compound is capable of inhibiting Ser935 phosphorylation in mouse brain following oral delivery of doses as low as 30 mg/kg .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JH-II-127 umfasst mehrere Schritte, beginnend mit der Herstellung von 7H-Pyrrolo[2,3-d]pyrimidin-2,4-diol. Dies wird durch die Reaktion von 6-Aminouracil mit Natriumacetat und Chlorethylacetaldehyd in Wasser bei erhöhten Temperaturen erreicht . Die resultierende Verbindung wird dann mit Phosphorylchlorid in Toluol chloriert, um 2,4-Dichlor-7H-pyrrolo[2,3-d]pyrimidin zu erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet dokumentiert sind, umfasst die Synthese typischerweise Standardtechniken der organischen Synthese wie Dünnschichtchromatographie, Hochleistungsflüssigchromatographie und Flashchromatographie zur Reinigung .

Analyse Chemischer Reaktionen

Reaktionstypen

JH-II-127 durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Einführung von funktionellen Gruppen während der Synthese.

Phosphorylierungshemmung: Hemmung der Phosphorylierung von Ser910 und Ser935 in LRRK2.

Häufige Reagenzien und Bedingungen

Reagenzien: Natriumacetat, Chlorethylacetaldehyd, Phosphorylchlorid, Toluol.

Bedingungen: Erhöhte Temperaturen, Lösungsmittelgradienten und Reinigungstechniken.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist this compound selbst, das sich durch seine hohe Reinheit und spezifische inhibitorische Aktivität gegen LRRK2 auszeichnet .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

HG-10-102-01: Ein weiterer selektiver LRRK2-Inhibitor mit der Fähigkeit, in das Gehirn einzudringen.

GSK2578215A: Ein potenter LRRK2-Inhibitor, der in ähnlichen Forschungskontexten verwendet wird.

Einzigartigkeit

JH-II-127 zeichnet sich durch seine hohe Potenz, Selektivität und Gehirndurchlässigkeit aus, wodurch es in präklinischen Modellen der Parkinson-Krankheit besonders wirksam ist . Seine Fähigkeit, sowohl Wildtyp- als auch mutierte Formen von LRRK2 zu hemmen, erhöht seinen Nutzen in der Forschung weiter .

Eigenschaften

IUPAC Name |

[4-[[5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEKBQXFNHWTQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of JH-II-127 against Toxoplasma gondii?

A: this compound exhibits potent anti-parasitic activity against Toxoplasma gondii tachyzoites by significantly inhibiting their intracellular proliferation []. While the exact mechanism is not fully elucidated, research suggests that this compound causes significant morphological damage to the parasite's mitochondria []. This damage likely disrupts the mitochondrial electron transport chain, ultimately leading to parasite death. Interestingly, unlike CGI-1746, another compound investigated in the same study, this compound does not appear to affect invasion or gliding ability of T. gondii [].

Q2: What is the potential of this compound as a therapeutic agent for Parkinson's Disease?

A: Research indicates that this compound demonstrates potent and selective inhibition of both wild-type and G2019S mutant leucine-rich repeat kinase 2 (LRRK2) []. This is significant because activating mutations in LRRK2 are present in a subset of Parkinson's disease (PD) patients, making it a potential therapeutic target. this compound effectively inhibits Ser910 and Ser935 phosphorylation of LRRK2, even at low concentrations (0.1-0.3 μM) across various cell types []. Notably, it also inhibits Ser935 phosphorylation in mouse brain following oral administration, highlighting its potential for therapeutic development [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

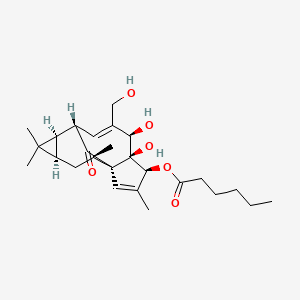

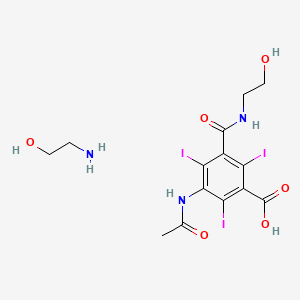

![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)

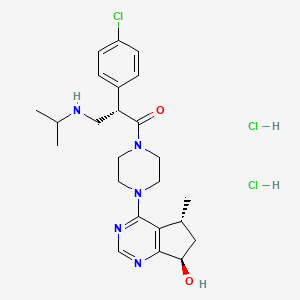

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

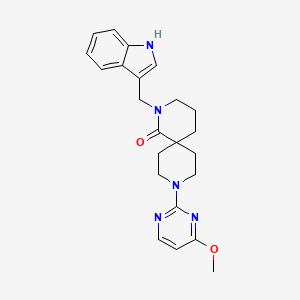

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)